molecular formula C41H53N11O12 B1674805 Leucokinin I CAS No. 104600-89-7

Leucokinin I

Cat. No. B1674805
M. Wt: 891.9 g/mol
InChI Key: ADMFWPBDASJZNU-SKHNUPMMSA-N
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Description

Leucokinin I is a peptide with the molecular formula C41H53N11O12 . It is a myotropic kinin-related neuropeptide used to study its cell signaling pathway and kinin receptor interactions .


Synthesis Analysis

Leucokinin I is expressed in the brain neurons of Drosophila melanogaster, a fruit fly. The activity of these neurons is elevated in thirsty and hungry flies, and the release of Leucokinin I is necessary for state-dependent expression of water- and sugar-seeking memories . The peptide is also found in the abdominal ganglion neurons of Drosophila larvae .


Molecular Structure Analysis

The molecular weight of Leucokinin I is 891.9 g/mol . The unusually long sequence of the Leucokinin I precursor suggests that it may reflect the structure of an ancient leucokinin-like peptide prohormone .


Chemical Reactions Analysis

Leucokinin I has been found to modulate several important functions in the fly’s behavior and physiology, including feeding, sleep–metabolism interactions, state-dependent memory formation, as well as modulation of gustatory sensitivity and nociception .


Physical And Chemical Properties Analysis

Leucokinin I is a lyophilized compound with a peptide content of at least 73% .

Scientific Research Applications

Leucokinins (LKs), including Leucokinin I, are a family of neuropeptides identified in numerous insects and many other invertebrates . They act on G-protein-coupled receptors that display only distant relations to other known receptors . In adult Drosophila, 26 neurons/neurosecretory cells of three main types express LK .

  • Regulation of Physiology and Behavior in Drosophila

    • Leucokinin I is implicated in several important functions in the fly’s behavior and physiology, including feeding, sleep–metabolism interactions, state-dependent memory formation, as well as modulation of gustatory sensitivity and nociception .
    • The 22 neurosecretory cells (abdominal LK neurons, ABLKs) of the abdominal neuromeres co-express LK and a diuretic hormone (DH44), and together, these regulate water and ion homeostasis and associated stress as well as food intake .
    • In Drosophila larvae, LK neurons modulate locomotion, escape responses and aspects of ecdysis behavior .
  • Regulation of Ion and Water Homeostasis

    • A set of lateral neurosecretory cells, ALKs (anterior LK neurons), in the brain express LK in larvae, but inconsistently so in adults .
    • These ALKs co-express three other neuropeptides and regulate water and ion homeostasis, feeding, and drinking, but the specific role of LK is not yet known .
  • Integration of Sleep and Feeding States

    • Leucokinin signaling plays a critical role in the integration of sleep and feeding states .
    • Knockdown of the leucokinin receptor within the insulin-producing cells disrupts metabolic regulation of sleep .
  • Regulation of Metabolic Homeostasis

    • Leucokinin I is also involved in the regulation of metabolic homeostasis .
    • It has been found that disruption of leucokinin signaling can lead to metabolic imbalances .
  • Modulation of Gustatory Sensitivity and Nociception

    • Leucokinin I is known to modulate gustatory sensitivity and nociception .
    • This means it can influence the perception of taste and the response to harmful or potentially harmful stimuli .
  • Regulation of Ecdysis Behavior in Drosophila Larvae

    • In Drosophila larvae, Leucokinin I neurons modulate aspects of ecdysis behavior .
    • Ecdysis is a process by which insects shed their old exoskeleton to allow for growth .

Safety And Hazards

Leucokinin I is classified as a combustible solid .

properties

IUPAC Name

(3S)-3-amino-4-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H53N11O12/c1-21(47-40(63)31-12-7-13-52(31)41(64)25(42)16-34(56)57)35(58)48-27(14-22-8-3-2-4-9-22)37(60)50-29(17-32(43)54)38(61)51-30(20-53)39(62)49-28(36(59)46-19-33(44)55)15-23-18-45-26-11-6-5-10-24(23)26/h2-6,8-11,18,21,25,27-31,45,53H,7,12-17,19-20,42H2,1H3,(H2,43,54)(H2,44,55)(H,46,59)(H,47,63)(H,48,58)(H,49,62)(H,50,60)(H,51,61)(H,56,57)/t21-,25-,27-,28-,29-,30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMFWPBDASJZNU-SKHNUPMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)C4CCCN4C(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H53N11O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90146608
Record name Leucokinin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

891.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leucokinin I

CAS RN

104600-89-7
Record name Leucokinin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104600897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leucokinin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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